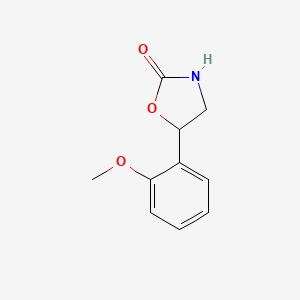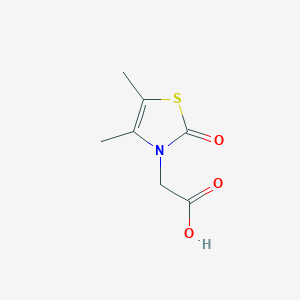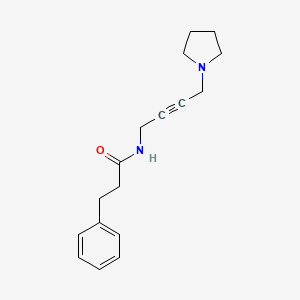
6-Bromo-3,3-dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 158326-85-3 . It has a molecular weight of 226.12 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Ring Enlargement Reactions
N-heterocyclic carbenes derived from indazoles, closely related to indolines, have been shown to deprotonate α-halo ketones, leading to ring enlargement reactions and the formation of cinnolines. These transformations demonstrate the utility of bromo-substituted indolines in synthesizing complex heterocyclic structures (Schmidt, Snovydovych, & Gjikaj, 2008).
Homocoupling Reactions
Bromo-substituted indolines, such as 6-bromopicoline, have been utilized in homocoupling reactions to synthesize bipyridines, showcasing their role in forming biologically significant compounds (Cassol, Demnitz, Navarro, & Neves, 2000).
Photochromic Materials
- Photochromic Ruthenium Complexes: Studies on photochromic ruthenium complexes incorporating 6-bromo-2-pyridinecarboxylate demonstrate the impact of bromo-substitution on the optical properties of these materials. These findings are crucial for developing new photoresponsive materials (Rachford, Petersen, & Rack, 2006).
Catalysis and Coordination Chemistry
- Cyclopalladated Complexes: The synthesis and characterization of cyclopalladated complexes containing 6-bromo-2-ferrocenylquinoline with N-heterocyclic carbenes (NHCs) and triphenylphosphine highlight the role of bromo-indolines in catalysis, particularly in Suzuki coupling reactions. These complexes offer insights into the design of efficient catalysts for organic transformations (Xu, Li, Wang, & Fu, 2014).
Kinetic and Mechanistic Studies
- Synthesis and Kinetics: The synthesis and kinetic analysis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound derived from bromo-substituted indolines, provide valuable data on the reaction mechanisms and thermodynamics of such transformations. This research contributes to our understanding of the synthesis pathways and optimization of reaction conditions for producing chromene derivatives, which are important in pharmaceutical chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Safety and Hazards
The safety information for 6-Bromo-3,3-dimethylindoline includes several hazard statements: H315-H319-H335 . These represent potential hazards related to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound should be handled with appropriate personal protective equipment .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-3,3-dimethylindoline, are known to interact with various biological targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been found to modulate various biological pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could potentially impact its bioavailability.
Result of Action
Indole derivatives have been found to have various biological effects, including anti-inflammatory, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and light exposure. The compound should be stored in a dark place at room temperature .
properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUHVSOFKGJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)
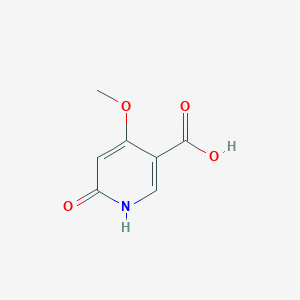
![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)
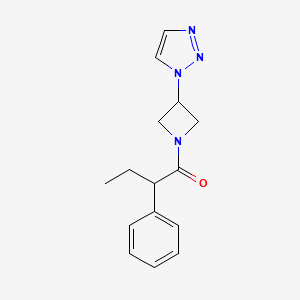
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
